molecular formula C9H15NO B3051040 N-cyclohexylacrylamide CAS No. 3066-72-6

N-cyclohexylacrylamide

Cat. No.: B3051040
CAS No.: 3066-72-6
M. Wt: 153.22 g/mol
InChI Key: PMJFVKWBSWWAKT-UHFFFAOYSA-N
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Description

N-Cyclohexylacrylamide ( 3066-72-6), also known as N-cyclohexylprop-2-enamide, is a chemical compound with the molecular formula C₉H₁₅NO, intended for industrial and scientific research applications . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handling should occur in a well-ventilated place, and personnel should wear suitable protective clothing, including tightly fitting safety goggles and chemical-impermeable gloves, to avoid contact with skin and eyes . Key physical properties include a boiling point of approximately 306.3°C at 760 mmHg and a flash point of 177.8°C, with a dry chemical, carbon dioxide, or alcohol-resistant foam recommended as suitable extinguishing media . The density is reported as 0.96 g/cm³ . In case of accidental release, avoid dust formation and use spark-proof tools for containment and cleanup to prevent environmental contamination . Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, separated from foodstuffs or incompatible materials . Specific toxicological, ecological, and detailed hazard classification data for this compound are not currently available .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H15NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2,8H,1,3-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJFVKWBSWWAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184703
Record name Acrylamide, N-cyclohexyl-
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Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3066-72-6
Record name N-Cyclohexylacrylamide
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Record name Acrylamide, N-cyclohexyl-
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Record name Acrylamide, N-cyclohexyl-
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Synthetic Methodologies for N Cyclohexylacrylamide Monomer

Established Laboratory Synthesis Routes

Two principal reactions are commonly employed for the laboratory synthesis of N-cyclohexylacrylamide: the reaction between acryloyl chloride and cyclohexylamine (B46788), and the Ritter reaction of cyclohexanol (B46403) with acrylonitrile (B1666552).

The most frequently cited method for synthesizing this compound involves the acylation of cyclohexylamine with acryloyl chloride. researchgate.netnih.gov This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), which acts as a scavenger for the hydrochloric acid byproduct. semanticscholar.orgbeilstein-journals.org The reaction is generally conducted in a suitable solvent, like dichloromethane (B109758) (CH2Cl2), and at reduced temperatures (e.g., 0-5 °C or in an ice bath) to manage the exothermic nature of the reaction. nih.govsemanticscholar.orgbeilstein-journals.org

The general procedure involves the slow, dropwise addition of acryloyl chloride to a cooled and stirred solution of cyclohexylamine and the base. semanticscholar.orgbeilstein-journals.org After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. semanticscholar.orgbeilstein-journals.org

Table 1: Comparative Analysis of Acryloyl Chloride Route Conditions

Parameter Method A beilstein-journals.org Method B semanticscholar.org
Cyclohexylamine 0.26 mol 2.9 mmol
Acryloyl Chloride 0.22 mol 3.2 mmol
Base Triethylamine (0.26 mol) DIPEA (3.5 mmol)
Solvent CH2Cl2 (50 mL) Dry CH2Cl2 (5.2 mL)
Temperature Ice cooling, then room temp. Ice bath, then room temp.
Reaction Time Overnight 10 hours

| Reported Yield | 94% | 80% |

An alternative synthetic pathway to this compound is the Ritter reaction. acs.org This method involves the reaction of cyclohexanol with acrylonitrile in the presence of a strong acid catalyst. acs.orgijsrset.com The Ritter reaction is a versatile method for preparing N-substituted amides from nitriles and a source of carbocations, such as an alcohol in an acidic medium. acs.org

While specific studies detailing the optimization for this compound are less common, research on analogous reactions, such as the synthesis of N-isopropylacrylamide from isopropyl alcohol and acrylonitrile, highlights the effectiveness of solid acid catalysts like H-ZSM-5. researchgate.net The formation of a carbocation from the alcohol is a critical step for this type of reaction. acs.org This route is noted in the literature as a viable, albeit less detailed, method for NCA preparation. ijsrset.com

Acryloyl Chloride and Cyclohexylamine Reaction

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity. For the acryloyl chloride and cyclohexylamine route, high yields of 80% to 94% have been reported. semanticscholar.orgbeilstein-journals.org The choice of base (triethylamine vs. DIPEA), precise control of stoichiometry, and maintaining low initial temperatures appear to be key factors influencing the high efficiency of the reaction. semanticscholar.orgbeilstein-journals.org Stirring the reaction mixture overnight or for an extended period (e.g., 10 hours) at room temperature ensures maximum conversion of the reactants. semanticscholar.orgbeilstein-journals.org

For the Ritter-type synthesis, optimization efforts focus on the catalyst. In the related synthesis of N-isopropylacrylamide, the catalytic activity of H-ZSM-5 was found to be exceptionally high compared to other solid and liquid acids. researchgate.net The activity was dependent on the aluminum content of the zeolite catalyst, suggesting that the acid strength and hydrophobicity of the catalyst are critical parameters for optimization. researchgate.net Similar principles would apply to the synthesis of this compound, where selecting an appropriate solid acid catalyst could significantly improve reaction yields.

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound monomer is essential for its subsequent use, particularly in polymerization. A variety of purification and isolation techniques are employed following synthesis.

Common initial workup steps for the acryloyl chloride route include filtering the reaction mixture to remove the hydrochloride salt precipitate and washing the organic phase with an aqueous solution, such as saturated sodium bicarbonate (NaHCO3), to neutralize any remaining acid. nih.govsemanticscholar.org The organic layer is then dried using an agent like magnesium sulfate (B86663) (MgSO4), filtered, and the solvent is removed under reduced pressure. semanticscholar.org

Final purification is typically achieved through one of two main methods: recrystallization or column chromatography.

Recrystallization: The crude product, often a waxy powder or solid, can be recrystallized from a suitable solvent like hexane (B92381) to yield off-white crystals of pure this compound. beilstein-journals.org

Precipitation: In some procedures, the product is isolated by precipitation in ice water. nih.gov

Silica (B1680970) Column Chromatography: For very high purity, the crude product can be purified using silica column chromatography with a solvent system such as a 2:1 mixture of ethyl acetate (B1210297) and hexane. semanticscholar.org

Table 2: Summary of Purification Techniques for this compound

Technique Description Purpose Source(s)
Filtration Removal of precipitated salts (e.g., triethylamine hydrochloride). Initial removal of byproducts. nih.gov
Aqueous Wash Washing the organic solution with saturated NaHCO3. Neutralize and remove excess acid. semanticscholar.org
Drying Using a drying agent like MgSO4 on the organic phase. Remove residual water. semanticscholar.org
Solvent Evaporation Removal of the reaction solvent (e.g., CH2Cl2) under vacuum. Concentrate the crude product. beilstein-journals.org
Precipitation Precipitating the product by adding the reaction mixture to ice water. Isolate the solid product. nih.gov
Recrystallization Dissolving the crude product in a hot solvent (e.g., hexane) and cooling to form crystals. Achieve high purity. beilstein-journals.org

| Column Chromatography | Separation on a silica gel column using an eluent (e.g., EtOAc/hexane). | Isolate highly pure product from minor impurities. | semanticscholar.org |

Polymerization and Copolymerization of N Cyclohexylacrylamide

Homopolymerization Approaches

Homopolymerization of N-cyclohexylacrylamide results in the formation of poly(this compound), a polymer whose characteristics are foundational for understanding its behavior in more complex copolymer systems.

The synthesis of poly(this compound) is typically achieved through free-radical polymerization. This process involves the use of a radical initiator to begin the polymerization of the NCA monomer. While much of the literature focuses on its copolymerizations, the synthesis of the homopolymer is a crucial reference point. The polymerization can be carried out in a suitable solvent. For instance, hydrogels based on this compound have been synthesized via free-radical crosslinking copolymerization in a methanol (B129727)/water mixture, utilizing initiators like ammonium (B1175870) persulfate (APS) or azobisisobutyronitrile (AIBN). jocpr.comscispace.comymerdigital.com

The resulting poly(this compound) homopolymer is characterized to determine its physical and chemical properties. A key thermal characteristic is the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a hard, glassy state to a more flexible, rubbery state. The Tg of the poly(this compound) homopolymer has been reported to be 79.2°C. sphinxsai.comresearchgate.net This value is often used as a baseline to compare the thermal properties of its copolymers.

Characterization of the monomer itself, this compound, is confirmed using spectroscopic methods such as 1H-NMR and 13C-NMR. sphinxsai.comymerdigital.com In the 1H-NMR spectrum of NCA, characteristic peaks appear at approximately 1.2-1.9 ppm (cyclohexyl CH2), 3.84 ppm (cyclohexyl methine), 5.59-6.28 ppm (vinyl protons), and 7.27 ppm (N-H proton). sphinxsai.com

Free Radical Polymerization of this compound

Copolymerization Kinetics and Monomer Reactivity Ratio Determination

Copolymerization extends the utility of this compound by combining it with other monomers to tailor the final properties of the polymer. Understanding the kinetics of these reactions is essential for controlling the copolymer structure.

This compound has been successfully copolymerized with a variety of comonomers through free-radical polymerization in a solution. rasayanjournal.co.inresearchgate.net This method allows for good control over the reaction conditions, such as temperature and concentration. Examples of comonomers include n-butyl acrylate (B77674) (BA), 2,4-dichlorophenyl methacrylate (B99206) (DCPMA), 8-quinolinyl acrylate (QA), and 7-methacryloyloxy-4-methyl coumarin (B35378) (MACU). sphinxsai.comymerdigital.comrasayanjournal.co.inresearchgate.net The copolymerization is typically allowed to proceed to a low conversion (less than 10%) to ensure that the monomer feed ratio remains relatively constant, which is a necessary condition for the accurate determination of reactivity ratios. researchgate.net

Azobisisobutyronitrile (AIBN) is a widely used initiator for the free-radical copolymerization of this compound. sphinxsai.comymerdigital.comrasayanjournal.co.inresearchgate.netexpresspolymlett.comresearchgate.net AIBN is an azo-compound that, upon heating, decomposes to eliminate nitrogen gas and generate two 2-cyanoprop-2-yl radicals. chemicalbook.comwikipedia.org This decomposition is characteristic of AIBN and typically occurs at temperatures between 66 °C and 72 °C. These resulting radicals are effective at initiating the polymerization of vinyl monomers. chemicalbook.com AIBN is soluble in many common organic solvents and alcohols, but not in water. wikipedia.org It is considered a safer alternative to other radical initiators like benzoyl peroxide due to a lower risk of explosion. wikipedia.org Before use in polymerization reactions, AIBN is often purified by recrystallization from a solvent like chloroform. rasayanjournal.co.inresearchgate.net

The choice of solvent is critical for solution polymerization as it must dissolve the monomers, the resulting copolymer, and the initiator. Various solvents have been employed for the copolymerization of this compound, depending on the specific comonomer and desired reaction conditions.

Dimethylformamide (DMF): DMF is a common solvent for the copolymerization of this compound (NCA) with comonomers such as n-butyl acrylate (BA) and 7-methacryloyloxy-4-methyl coumarin (MACU). ymerdigital.comresearchgate.netexpresspolymlett.comresearchgate.net It is also used in the synthesis of other copolymers involving different monomers. researchgate.net

Methanol/Water Mixture: A mixture of methanol and water has been used as the solvent system for the copolymerization of NCA with 8-quinolinyl acrylate (QA). sphinxsai.comresearchgate.net This solvent system is also utilized in the synthesis of this compound-based hydrogels. jocpr.comscispace.comymerdigital.com

Toluene: Toluene is mentioned as a suitable solvent for polymerizations initiated by AIBN, such as the copolymerization of styrene (B11656) and maleic anhydride. wikipedia.org

For optimal reaction outcomes, solvents are typically purified by distillation prior to use. rasayanjournal.co.inresearchgate.net

Interactive Data Tables

Table 1: Reactivity Ratios for Copolymerization of this compound (NCA, M₁)

Comonomer (M₂)Determination Methodr₁ (NCA)r₂r₁r₂Copolymer Type IndicatedSource(s)
2,4-Dichlorophenyl methacrylate (DCPMA)Fineman-Ross0.381.070.40Random/Alternating tendency rasayanjournal.co.inresearchgate.net
2,4-Dichlorophenyl methacrylate (DCPMA)Kelen-Tudos0.381.080.41Random/Alternating tendency rasayanjournal.co.inresearchgate.net
n-Butyl acrylate (BA)Fineman-Ross0.371.770.65Random researchgate.netexpresspolymlett.com
n-Butyl acrylate (BA)Kelen-Tudos0.381.770.67Random researchgate.netexpresspolymlett.com
8-Quinolinylacrylate (QA)Fineman-Ross0.842.862.40Random sphinxsai.com
8-Quinolinylacrylate (QA)Kelen-Tudos0.842.822.37Random sphinxsai.com
7-methacryloyloxy-4-methyl coumarin (MACU)Fineman-Ross0.711.551.10Random ymerdigital.com
7-methacryloyloxy-4-methyl coumarin (MACU)Kelen-Tudos0.731.511.10Random ymerdigital.com

Table 2: Selected Solvents and Conditions for Copolymerization of this compound (NCA)

ComonomerSolventInitiatorTemperature (°C)Source(s)
n-Butyl acrylate (BA)Dimethylformamide (DMF)AIBN55 ± 1 researchgate.netexpresspolymlett.com
7-methacryloyloxy-4-methyl coumarin (MACU)Dimethylformamide (DMF)AIBNNot Specified ymerdigital.com
8-Quinolinylacrylate (QA)Methanol/WaterAIBN60 sphinxsai.comresearchgate.net
Acrylamide (B121943) (AM) / Sodium AcrylateMethanol/WaterAmmonium persulfate (APS)60 jocpr.comjocpr.com
Acrylamide (AM) / Maleic acidMethanol/WaterAmmonium persulfate (APS)60 ymerdigital.com
Use of Azobisisobutyronitrile (AIBN) as Initiator

Determination of Monomer Reactivity Ratios (r1, r2)

Monomer reactivity ratios, r1 and r2, are crucial parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same monomer versus the other monomer. These ratios are fundamental to predicting copolymer composition and microstructure. The determination of these ratios for this compound (also referred to as NCHA) with various comonomers has been accomplished using several established methods.

Linear graphical methods are widely employed for their simplicity in determining monomer reactivity ratios from experimental data at low conversion. The Fineman-Ross and Kelen-Tudos methods are the most common linear approaches used in the study of this compound copolymerization.

Research has shown the application of these methods in various copolymer systems. For instance, in the free radical copolymerization of this compound (M1) with 2,4-Dichlorophenyl methacrylate (DCPMA, M2), the reactivity ratios were determined using both Fineman-Ross (r1 = 0.38, r2 = 1.07) and Kelen-Tudos (r1 = 0.38, r2 = 1.08) methods. rasayanjournal.co.inresearchgate.net Similarly, when copolymerized with n-butyl acrylate (BA), the Fineman-Ross method yielded r1 = 0.37 and r2 = 1.77, while the Kelen-Tudos method gave r1 = 0.38 and r2 = 1.77. researchgate.netexpresspolymlett.com

In another study involving the copolymerization of NCA with 8-quinolinyl acrylate (QA), the Fineman-Ross method resulted in r1= 0.84 and r2=2.86, and the Kelen-Tudos method provided r1=0.84 and r2=2.82. researchgate.netsphinxsai.com The copolymerization with α-methylstyrene also utilized these linear methods, yielding r1 = 0.08 and r2 = 2.45 by the Fineman-Ross method, and r1 = 0.06 and r2 = 2.43 by the Kelen-Tudos method. tandfonline.com

The table below summarizes the reactivity ratios for this compound (M1) with various comonomers (M2) determined by linear methods.

Comonomer (M2)Methodr1 (NCA)r2 (Comonomer)Reference
2,4-Dichlorophenyl methacrylate (DCPMA)Fineman-Ross0.381.07 rasayanjournal.co.inresearchgate.net
2,4-Dichlorophenyl methacrylate (DCPMA)Kelen-Tudos0.381.08 rasayanjournal.co.inresearchgate.net
n-butyl acrylate (BA)Fineman-Ross0.371.77 researchgate.netexpresspolymlett.comresearchgate.net
n-butyl acrylate (BA)Kelen-Tudos0.381.77 researchgate.netexpresspolymlett.comresearchgate.net
n-butyl acrylate (BA)Extended Kelen-Tudos0.371.75 researchgate.netexpresspolymlett.com
7-methacryloyloxy-4-methyl coumarin (MACU)Fineman-Ross0.711.55 ymerdigital.com
7-methacryloyloxy-4-methyl coumarin (MACU)Kelen-Tudos0.731.51 ymerdigital.com
8-Quinolinylacrylate (QA)Fineman-Ross0.842.86 researchgate.netsphinxsai.com
8-Quinolinylacrylate (QA)Kelen-Tudos0.842.82 researchgate.netsphinxsai.com
α-MethylstyreneFineman-Ross0.082.45 tandfonline.com
α-MethylstyreneKelen-Tudos0.062.43 tandfonline.com
Methyl Methacrylate (MMA) on Cellulose (B213188)Fineman-Ross0.1280.657 cellulosechemtechnol.roresearchgate.net
Methyl Methacrylate (MMA) on CelluloseKelen-Tudos0.1140.682 cellulosechemtechnol.roresearchgate.net

While linear methods are straightforward, they can sometimes be sensitive to experimental errors. Non-linear regression methods, which directly fit the copolymer composition equation to the experimental data, are considered more statistically robust, especially when dealing with data at higher conversions. kpi.ua

The copolymerization of this compound (NCHA) and n-butyl acrylate (BA) has been analyzed using such non-linear methods. researchgate.netexpresspolymlett.comexpresspolymlett.com The Tidwell-Mortimer method yielded reactivity ratios of r1 = 0.37 and r2 = 1.76. researchgate.netexpresspolymlett.com The ProCop program, another non-linear method that can account for the effect of conversion, gave values of r1 = 0.36 and r2 = 1.82. researchgate.netexpresspolymlett.comresearchgate.net These values are in close agreement with those obtained from linear methods, providing a high degree of confidence in the determined reactivity ratios for this specific copolymer system.

Comonomer (M2)Methodr1 (NCHA)r2 (Comonomer)Reference
n-butyl acrylate (BA)Tidwell-Mortimer0.371.76 researchgate.netexpresspolymlett.comexpresspolymlett.com
n-butyl acrylate (BA)ProCop0.361.82 researchgate.netexpresspolymlett.comexpresspolymlett.com
Linear Methods (e.g., Fineman-Ross, Kelen-Tudos)

Calculation of Mean Sequence Lengths in Copolymers

The mean sequence lengths (l1 and l2) of monomer units in a copolymer chain are a direct function of the monomer reactivity ratios and the monomer feed composition. They provide a quantitative measure of the arrangement of monomer units along the polymer backbone. The calculation of these lengths is essential for understanding the microstructure of copolymers containing this compound.

For the copolymer of this compound (NCA) and 2,4-Dichlorophenyl methacrylate (DCPMA), it was observed that the sequence length of DCPMA units increased linearly as its concentration in the feed increased. rasayanjournal.co.in A similar trend was found for the copolymer of NCA and n-butyl acrylate (BA), where the mean sequence length of BA units increased with a higher BA concentration in the initial monomer mixture. researchgate.netexpresspolymlett.com In the copolymerization of NCA with 7-methacryloyloxy-4-methyl coumarin (MACU), the mean sequence lengths also confirmed that MACU units increase in a linear fashion within the polymer chain. ymerdigital.com

The table below illustrates the calculated mean sequence lengths for the copolymerization of this compound (NCHA) with n-butyl acrylate (BA) at different feed compositions, using reactivity ratios of r1=0.36 and r2=1.82. researchgate.net

Mole % of BA in FeedMean Sequence Length of NCHA (l1)Mean Sequence Length of BA (l2)Distribution (NCHA:BA)Reference
80%1.098.261:8 researchgate.net
70%1.155.261:5 researchgate.net
60%1.243.721:3 researchgate.net
50%1.362.821:2 researchgate.net
40%1.542.212:2 researchgate.net
30%1.841.781:1 researchgate.net
20%2.441.452:1 researchgate.net

Evaluation of Alfrey-Price Q and e Parameters

The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios. The parameter 'Q' represents the general reactivity of a monomer, related to the resonance stabilization of its radical, while 'e' reflects the polarity of the monomer and the resulting radical.

For this compound (NCHA), the Q and e values have been determined from copolymerization experiments. Based on the copolymerization with n-butyl acrylate, the Alfrey-Price parameters for NCHA were calculated to be Q = 0.67 and e = 0.68. researchgate.netexpresspolymlett.comexpresspolymlett.com These values provide a basis for predicting the reactivity of this compound in copolymerizations with other monomers for which Q and e values are known.

Advanced Polymer Architectures Incorporating this compound

Statistical and Random Copolymers

The product of the reactivity ratios (r1r2) provides insight into the distribution of monomer units in a copolymer. When r1r2 is approximately equal to 1, a truly random or ideal copolymer is formed. If r1r2 is less than 1, the copolymer tends toward a more alternating structure, and if it is greater than 1, block-like sequences are more likely. In many cases involving this compound, the resulting copolymers are classified as statistical or random.

For example, the copolymerization of NCA with 2,4-Dichlorophenyl methacrylate (DCPMA) yielded a reactivity ratio product (r1r2) of approximately 0.4, indicating the formation of a random copolymer where DCPMA is more reactive than NCA. rasayanjournal.co.inresearchgate.net In the case of NCA and n-butyl acrylate, the product r1r2 was found to be 0.65, which also points to a random distribution of monomer units. researchgate.net

Conversely, the copolymerization of NCA with 8-quinolinyl acrylate (QA) resulted in an r1r2 product of 2.42, which also indicates the formation of random copolymers. researchgate.netsphinxsai.com Similarly, when copolymerized with 7-methacryloyloxy-4-methyl coumarin (MACU), the product r1r2 was 1.1, suggesting a random distribution of the monomeric units in the copolymer chain. ymerdigital.com These findings demonstrate the versatility of this compound in forming statistical copolymers with a range of other vinyl monomers through free radical polymerization.

Graft Copolymers (e.g., Cellulose-g-NCA)

Graft copolymerization is a method to modify the properties of a polymer by attaching different polymer chains (grafts) onto its backbone. This technique has been successfully applied to cellulose, the most abundant natural polymer, to create novel materials with enhanced characteristics. cellulosechemtechnol.romdpi.comresearchgate.netnih.gov this compound (NCA) has been grafted onto cellulose to create cellulose-g-NCA copolymers. cellulosechemtechnol.rocellulosechemtechnol.ro

One approach to synthesize these graft copolymers is through Atom Transfer Radical Polymerization (ATRP). cellulosechemtechnol.rocellulosechemtechnol.ro This process often begins with the chemical modification of cellulose to introduce an initiator, such as cellulose chloroacetate (B1199739) (Cell.ClAc). cellulosechemtechnol.rocellulosechemtechnol.ro The ATRP of NCA is then initiated from this macroinitiator in the presence of a catalyst system, typically a copper(I) halide and a ligand like 2,2'-bipyridine (B1663995). cellulosechemtechnol.rocellulosechemtechnol.ro The resulting graft copolymers have been characterized using techniques like FT-IR spectroscopy, which shows characteristic amide and ester bands, confirming the grafting of NCA onto the cellulose backbone. cellulosechemtechnol.rocellulosechemtechnol.ro

The properties of the resulting graft copolymers can be tailored by copolymerizing NCA with other monomers. For instance, when NCA is copolymerized with methyl methacrylate (MMA) onto cellulose, the thermal stability of the resulting copolymer is influenced by the monomer composition. cellulosechemtechnol.roresearchgate.net An increase in MMA units tends to enhance thermal stability, while an increase in NCA units may decrease it. cellulosechemtechnol.roresearchgate.net

The table below summarizes the components and methods used in the synthesis of cellulose-g-NCA copolymers.

BackboneMonomer(s)Polymerization MethodInitiator/Catalyst SystemCharacterization Methods
CelluloseThis compound (NCA)Atom Transfer Radical Polymerization (ATRP)Cellulose chloroacetate (macroinitiator), Cu(I) Cl/2 ,2'-bipyridineFT-IR, Elemental Analysis, Thermal Analysis
CelluloseNCA and Methyl Methacrylate (MMA)Atom Transfer Radical Polymerization (ATRP)Cellulose chloroacetate (macroinitiator), Cu(I) Cl/2 ,2'-bipyridineFT-IR, Elemental Analysis, Thermal Analysis

Crosslinked Polymer Networks: Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. jocpr.com this compound is a monomer used in creating "smart" hydrogels that respond to external stimuli, such as temperature. jocpr.com

The synthesis of hydrogels based on this compound typically involves free-radical polymerization. jocpr.comjocpr.com In this process, NCA and other comonomers are dissolved in a solvent, often a water/methanol mixture, along with a crosslinking agent and a free-radical initiator. jocpr.comjocpr.comrasayanjournal.co.inresearchgate.net The polymerization is commonly initiated by heating the mixture, which causes the thermal decomposition of an initiator like ammonium persulfate (APS) or azobisisobutyronitrile (AIBN). jocpr.comymerdigital.com The reaction is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxygen from inhibiting the polymerization. rasayanjournal.co.in The resulting hydrogel's properties, such as its swelling behavior, can be controlled by varying the amounts of the different monomers. jocpr.comjocpr.comresearchgate.net

Crosslinking agents are essential for forming the stable, three-dimensional network of a hydrogel. N,N'-methylenebisacrylamide (MBA) is a frequently used crosslinking agent in the synthesis of NCA-based hydrogels. jocpr.comjocpr.comrasayanjournal.co.inresearchgate.netymerdigital.comnih.gov MBA has two acrylamide groups, allowing it to connect two growing polymer chains, thus creating the crosslinks that make the hydrogel insoluble in water. The concentration of the crosslinking agent directly impacts the hydrogel's properties. A higher concentration of MBA leads to a more densely crosslinked network, which in turn reduces the swelling capacity of the hydrogel.

To impart new functionalities, nanoparticles can be incorporated into hydrogel networks. Gold nanoparticles (AuNPs) have been integrated into poly(this compound) (PNCA) hydrogels to create nanocomposite materials. nih.govresearchgate.networldwidejournals.comymerdigital.com A common method for this is the in situ synthesis of AuNPs within the hydrogel matrix. nih.govresearchgate.networldwidejournals.comrsc.orgresearchgate.net This can be achieved by first synthesizing the hydrogel and then soaking it in a solution containing a gold salt, such as HAuCl4. rsc.org A reducing agent is then introduced to form AuNPs within the hydrogel network. researchgate.net The resulting nanocomposite hydrogels can exhibit the characteristic ruby-red color of gold nanoparticles and may possess enhanced catalytic or antimicrobial properties. rsc.orgnih.gov The hydrogel network itself can act as a stabilizing agent for the nanoparticles, preventing their aggregation. researchgate.net

The table below provides an example of the components used in the synthesis of NCA-based gold nanocomposite hydrogels.

Hydrogel MatrixNanoparticleSynthesis MethodPrecursorReducing/Stabilizing Agent
Poly(this compound-co-acrylamide/sodium 2-acrylamido-2-methyl propanesulfonate)Gold (Au)In situ polymerizationGold nanoparticles-
Poly(this compound-co-acrylamide/sodium acrylate)Gold (Au)In situ polymerizationHAuCl4Trisodium citrate

Double-network (DN) hydrogels are known for their exceptional mechanical strength and toughness compared to conventional single-network hydrogels. rsc.orguakron.eduresearchgate.netmdpi.com These materials consist of two interpenetrating polymer networks. researchgate.net Typically, the first network is rigid and highly crosslinked, while the second is flexible and loosely crosslinked. uakron.edu

NCA has been incorporated into the second network of DN hydrogels. For example, a DN hydrogel can be prepared by first synthesizing a crosslinked network of poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS). nih.govresearchgate.netmdpi.com This first network is then swollen in a solution containing NCA monomers, a crosslinking agent like MBA, and a polymerization initiator. researchgate.net The subsequent polymerization of NCA forms the second network, resulting in a tough PAMPS/PNCA DN hydrogel. researchgate.net The unique structure of DN hydrogels allows for effective energy dissipation under stress, leading to their enhanced mechanical properties. mdpi.com

Gold Nanocomposite Hydrogels

Controlled/Living Radical Polymerization of this compound

Controlled/living radical polymerization (CLRP) techniques provide a high degree of control over the polymerization process, enabling the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. scispace.comnih.govfrontiersin.org One of the most prominent CLRP methods used for NCA is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgscispace.com

RAFT polymerization of NCA is typically conducted in a suitable solvent with a specific RAFT agent (a chain transfer agent), an initiator (like V-50), and the NCA monomer. beilstein-journals.orgbeilstein-journals.org This method allows for the synthesis of poly(this compound) (PNCA) with predictable molecular weights and low polydispersity. beilstein-journals.org The ability to control the polymer structure so precisely is advantageous for creating advanced materials, such as block copolymers that can self-assemble into well-defined nanostructures for various applications. beilstein-journals.org

The table below details a typical system for the RAFT polymerization of NCA.

Monomer(s)Polymerization MethodInitiatorChain Transfer Agent (CTA)Solvent
N-isopropylacrylamide, Sodium methacrylate, this compoundRAFTV-50S,S'-Bis(α,α'-dimethyl-α''-acetic acid)-trithiocarbonateMethanol

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization stands out as a versatile method for synthesizing polymers with well-defined structures from a wide range of monomers, including acrylamides. beilstein-journals.org This technique has been successfully employed to create copolymers of this compound with other functional monomers.

In one study, this compound was copolymerized with N-isopropylacrylamide (NIPAM) and a bisphosphonate-containing monomer to create linear polymers with a strong affinity for specific proteins. beilstein-journals.org The polymerization was conducted in methanol at 60°C for 48 hours. The reaction utilized the chain transfer agent (CTA) 2-(((butylthio)carbonothioyl)thio)propanoic acid (CTA 8) and the azo initiator 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50). beilstein-journals.org The molar ratio of initiator to CTA was maintained at 3, with the concentrations adjusted to target specific molecular weights. beilstein-journals.org This approach yielded water-soluble copolymers with narrow polydispersities and near-quantitative conversion. beilstein-journals.org

Another advanced application of RAFT is the photoinduced electron/energy transfer-reversible addition–fragmentation chain-transfer (PET-RAFT) polymerization. This method was used to prepare a library of glycopolymers by copolymerizing this compound (CyHexAAm) with galactose acrylamide (GalAAm) and acrylamide (AAm). acs.org The polymerizations were carried out in dimethyl sulfoxide (B87167) (DMSO) in the presence of the RAFT agent methyl 2-(butylthiocarbonothioylthio)propanoate (MCEBTTC) and the photocatalyst zinc(II)tetraphenylporphyrin (ZnTPP). acs.org The monomer, RAFT agent, and photocatalyst were mixed at a ratio of 100:1:0.02, with a total monomer concentration of 0.5 M. acs.org This light-induced method proceeded under ambient conditions and produced a diverse set of glycopolymers with relatively narrow molecular weight distributions (Mw/Mn < 1.60). acs.org

Statistical copolymers of methacrylamide (B166291) (MAAm) and this compound (NchAAm) have also been synthesized via RAFT polymerization. acs.org These polymerizations were performed in DMSO at 70°C overnight, using 4-cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic acid (CMDT) as the CTA and azobisisobutyronitrile (AIBN) as the initiator. acs.org The resulting copolymers were purified by precipitation in methanol and subsequent dialysis against water. acs.org

Table 1: RAFT Polymerization Conditions for this compound Copolymers

Comonomers CTA Initiator/Catalyst Solvent Temperature Time
N-isopropylacrylamide, bisphosphonate monomer CTA 8 V-50 Methanol 60°C 48 h
Galactose acrylamide, Acrylamide MCEBTTC ZnTPP (photocatalyst) DMSO Ambient -

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful technique for creating well-controlled polymer architectures. It has been particularly useful for grafting polymers from surfaces and natural backbones like cellulose.

The graft copolymerization of this compound (NCA) and methyl methacrylate (MMA) from cellulose has been demonstrated using ATRP. cellulosechemtechnol.roresearchgate.net In this process, a cellulose chloroacetate (Cell.ClAc) macroinitiator was used to initiate the polymerization in the presence of a copper(I) chloride (Cu(I)Cl) and 2,2'-bipyridine ligand catalytic system. cellulosechemtechnol.roresearchgate.net The reaction was carried out in dimethylformamide (DMF) at a temperature of 130°C. cellulosechemtechnol.roresearchgate.net The resulting graft copolymers, Cell-g-(NCA-co-MMA), were characterized to understand the influence of the monomer feed composition on the final polymer structure. cellulosechemtechnol.roresearchgate.net

The reactivity ratios for the ATRP of NCA (r1) and MMA (r2) in this system were determined using various linearization methods. The values were found to be in the range of 0.004–0.128 for r1 and 0.657–0.907 for r2, with the product of the reactivity ratios (r1.r2) being close to zero. researchgate.net This indicates a tendency towards the formation of a copolymer with a more alternating or block-like structure rather than a random distribution of monomer units.

Further research has also involved the grafting of this compound (referred to as NCHA) onto pulverized cellulose via ATRP. cellulosechemtechnol.ro This was achieved by first preparing a cellulose chloroacetate macroinitiator. The grafting reaction was then conducted in DMF at 130°C for 24 hours using a CuCl/2,2'-bipyridine catalytic system. cellulosechemtechnol.ro

Table 2: ATRP Graft Copolymerization of this compound

Backbone/Macroinitiator Comonomer Catalytic System Solvent Temperature Time
Cellulose Chloroacetate Methyl Methacrylate Cu(I)Cl / 2,2'-Bipyridine DMF 130°C 24 h cellulosechemtechnol.ro

Synthesis of Well-Defined Macromolecular Structures

The use of controlled polymerization techniques like RAFT and ATRP enables the synthesis of a variety of well-defined macromolecular structures containing this compound. These methods provide control over molecular weight, polydispersity, and polymer architecture.

Graft Copolymers: As detailed in the ATRP section, this compound has been successfully grafted from a cellulose backbone. cellulosechemtechnol.roresearchgate.netcellulosechemtechnol.ro This "grafting from" approach, initiated from a cellulose macroinitiator, results in the formation of cellulose-graft-poly(this compound-co-methyl methacrylate) copolymers. cellulosechemtechnol.roresearchgate.net These materials combine the properties of the natural cellulose backbone with the synthetic grafted chains.

Statistical Copolymers: RAFT polymerization has been utilized to synthesize statistical copolymers of this compound and methacrylamide. acs.org The resulting P(MAAm-stat-NchAAm) copolymers exhibit properties that are an average of the constituent monomers, depending on their relative incorporation.

Block Copolymers: While not explicitly detailed in the provided search results for this compound, both RAFT and ATRP are well-established methods for synthesizing block copolymers. This architecture consists of two or more distinct polymer chains linked together. The sequential addition of different monomers allows for the creation of diblock, triblock, and multiblock copolymers with unique phase behaviors and properties. The ability to control the polymerization of NCA via RAFT and ATRP suggests its potential for inclusion in such block copolymer structures.

The synthesis of these well-defined structures is crucial for tailoring the properties of the final material for specific applications, ranging from biomaterials to advanced coatings.

Advanced Spectroscopic and Morphological Characterization of N Cyclohexylacrylamide Based Materials

Molecular Structure Elucidation and Compositional Analysis

The determination of the molecular structure and the analysis of the composition of N-cyclohexylacrylamide-based materials are foundational for understanding their properties and performance. High-resolution spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, are instrumental in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is used to identify the carbon-hydrogen framework and the local environment of atoms within the molecule.

Proton NMR (¹H-NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. In the analysis of the this compound monomer, distinct peaks corresponding to different proton environments are observed. The vinyl protons of the acrylamide (B121943) group typically appear in the downfield region of the spectrum, between 5.5 and 6.3 ppm. worldwidejournals.comsphinxsai.com The proton attached to the nitrogen (N-H) of the amide group is often observed as a singlet around 7.27-7.3 ppm. worldwidejournals.comsphinxsai.comresearchgate.net The methine proton on the cyclohexyl ring, adjacent to the nitrogen, gives a signal at approximately 3.72-3.84 ppm. worldwidejournals.comsphinxsai.comresearchgate.net The multiple protons of the cyclohexyl ring's CH₂ groups produce complex signals in the upfield region, generally between 1.2 and 2.02 ppm. worldwidejournals.comsphinxsai.comresearchgate.net

Table 1: ¹H-NMR Chemical Shift Assignments for this compound Monomer

Proton TypeChemical Shift (δ) in ppmReference
N-H (Amide)7.27 - 7.3 worldwidejournals.comsphinxsai.comresearchgate.net
=CH₂ & -CH= (Vinyl)5.38 - 6.28 worldwidejournals.comsphinxsai.comresearchgate.net
-CH- (Cyclohexyl Methine)3.72 - 3.84 worldwidejournals.comsphinxsai.comresearchgate.net
-CH₂- (Cyclohexyl)1.2 - 2.02 worldwidejournals.comsphinxsai.comresearchgate.net

Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of the molecule. For the this compound monomer, the carbonyl carbon (C=O) of the amide group shows a characteristic peak in the downfield region at approximately 164.80 ppm. worldwidejournals.comsphinxsai.com The two carbons of the vinyl group are observed at around 132.93 ppm and 122.82 ppm. worldwidejournals.comsphinxsai.com The C1 carbon of the cyclohexyl ring (the one bonded to the nitrogen) appears at about 49.82 ppm. worldwidejournals.comsphinxsai.com The other carbons of the cyclohexyl ring (C2, C3, C4) have signals at approximately 32.84 ppm, 26.19 ppm, and 26.17 ppm, respectively. worldwidejournals.comsphinxsai.com

Table 2: ¹³C-NMR Chemical Shift Assignments for this compound Monomer

Carbon TypeChemical Shift (δ) in ppmReference
C=O (Amide)164.80 worldwidejournals.comsphinxsai.com
CH₂=C H- (Vinyl)132.93 worldwidejournals.comsphinxsai.com
C H₂=CH- (Vinyl)122.82 worldwidejournals.comsphinxsai.com
C1 (Cyclohexyl)49.82 worldwidejournals.comsphinxsai.com
C2 (Cyclohexyl)32.84 worldwidejournals.comsphinxsai.com
C3 (Cyclohexyl)26.19 worldwidejournals.comsphinxsai.com
C4 (Cyclohexyl)26.17 worldwidejournals.comsphinxsai.com
Proton Nuclear Magnetic Resonance (1H-NMR)

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and general Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR spectroscopy is a high-resolution technique used to identify characteristic functional groups in this compound and its polymers. In hydrogels and copolymers containing NCA, a broad absorption peak corresponding to the N-H stretching vibration is typically observed in the range of 3288 cm⁻¹ to 3430 cm⁻¹. worldwidejournals.comresearchgate.netymerdigital.com The C-H stretching of the polymer backbone and cyclohexyl group can be seen around 2950 cm⁻¹. ymerdigital.com A very prominent peak for the amide I band (mainly C=O stretching) is found between 1648 cm⁻¹ and 1662 cm⁻¹. worldwidejournals.comresearchgate.netymerdigital.com The amide II band, which arises from N-H bending and C-N stretching, appears at approximately 1536 cm⁻¹. researchgate.net Other observed peaks include the C-C stretching of the NCA unit around 1500 cm⁻¹ and the C-N stretching of the amide at about 1386 cm⁻¹. worldwidejournals.com

Table 3: Characteristic FTIR Absorption Bands for this compound-Based Materials

Vibrational ModeWavenumber (cm⁻¹)Material ContextReference
N-H Stretch3288 - 3430Poly(NCA), Hydrogels worldwidejournals.comresearchgate.netymerdigital.com
C-H Stretch~2950Polymer Backbone ymerdigital.com
C=O Stretch (Amide I)1648 - 1662Poly(NCA), Hydrogels worldwidejournals.comresearchgate.netymerdigital.comcellulosechemtechnol.ro
N-H Bend (Amide II)~1536Poly(NCA) researchgate.net
C-C Stretch~1500NCA in Nanocomposite worldwidejournals.com
C-N Stretch~1386Amide in Nanocomposite worldwidejournals.com

Infrared (IR) spectroscopy confirms the formation of monomers and the presence of key functional groups in polymers. For monomers related to this compound, IR analysis can confirm the presence of the olefinic C=C stretching vibration and the C=O of the amide group. sphinxsai.com While modern research predominantly utilizes the more sensitive and rapid FTIR technique, basic IR spectroscopy remains a valid method for fundamental characterization. nih.gov The data obtained from IR spectroscopy are consistent with those from FTIR, identifying the principal functional groups based on their characteristic absorption frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

Morphological and Microstructural Analysis

The surface and internal structure of this compound-based materials are key determinants of their physical properties and performance. Techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Atomic Force Microscopy (AFM) are employed to elucidate these characteristics at micro and nano levels.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials. In the study of this compound-based hydrogels and copolymers, SEM reveals detailed microstructural features.

Hydrogels synthesized from this compound, often in combination with other monomers like acrylamide and functional monomers such as sodium acrylate (B77674) or maleic acid, exhibit distinct morphologies under SEM. For instance, Poly(NCA-co-AM/AcNa) hydrogels present a porous and well-type structure. researchgate.net Similarly, hydrogels containing maleic acid also show a porous morphology. researchgate.net The introduction of sodium 2-acrylamido-2-methyl-1-propanesulfonate (AMPSNa) results in a layered structure. researchgate.net Other studies describe the morphology of this compound-based hydrogels as sponge-like. nih.gov, bruker-nano.jp

When nanoparticles are incorporated, SEM analysis confirms their distribution within the polymer matrix. Gold nanocomposite hydrogels, for example, show spherical gold nanoparticles (GNPs) distributed uniformly throughout the polymer structure. uakron.edu SEM is also used to characterize composite films, such as those made of Polymethyl methacrylate (B99206) (PMMA) and polyaniline (PANF-HCl) nanofibers, providing critical information on the material's microstructure. acs.org These morphological details are critical as they influence properties like swelling behavior and the material's capacity for loading and releasing substances.

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. Analysis of this compound-based polymers and hydrogels by XRD consistently indicates a predominantly amorphous nature.

Hydrogels such as Poly(NCA-co-AM/Maleic acid) show broad peaks in their XRD patterns, which is characteristic of amorphous materials with some degree of low-level crystallinity. researchgate.net Specifically, two broad peaks have been observed at 2θ values of approximately 20° and 42°. researchgate.net This amorphous character is also reported for hydrogels containing 3-(Methacryloylaminopropyl) trimethylammonium chloride and for gold nanocomposite hydrogels. nih.gov, bruker-nano.jp, uakron.edu

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional surface topography at the nanoscale. nih.gov It functions by scanning a sharp tip over the sample surface, allowing for the characterization of not just topography but also other physical properties like mechanical and adhesive forces. nih.gov, researchgate.net Unlike SEM, AFM can be performed in air or liquid, which is particularly useful for studying hydrogels in their hydrated state. nih.gov

While extensively used for various polymers and hydrogels to map surface roughness, elastic moduli, and other nanomechanical properties, specific research detailing the AFM analysis of this compound-based materials is not extensively covered in the reviewed literature. researchgate.net, mdpi.com However, the principles of AFM are highly applicable. For instance, AFM-based nanoindentation could be used to measure the elastic modulus of this compound hydrogels, providing crucial data for applications where mechanical properties are critical. researchgate.net The technique can distinguish regions with different material properties, which would be valuable for analyzing composite materials containing this compound., researchgate.net

X-ray Diffraction (XRD)

Thermal Transition and Stability Studies

The thermal properties of this compound-based materials are critical for determining their processing parameters and operational limits. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing key data on thermal stability and decomposition profiles. For copolymers of this compound, TGA reveals how stability is influenced by the comonomer type and content.

Studies on copolymers of NCA with 8-Quinolinylacrylate (8QA) show that the thermal stability of the copolymer decreases as the mole percentage of 8QA increases., Conversely, for copolymers with 2,4-Dichlorophenyl methacrylate (DCPMA) and methyl methacrylate (MMA), thermal stability increases with a higher content of the comonomer. mdpi.com, Graft copolymers of NCA onto cellulose (B213188) have been found to have lower thermal stability compared to the original cellulose. mdpi.com,

TGA curves for NCA-based copolymers typically show multi-stage decomposition. For instance, copolymers with 7-methacryloyloxy-4-methyl coumarin (B35378) (MACU) and 2,4-dicholorophenyl acrylate (2,4-DCPA) exhibit two or three distinct decomposition stages, which are attributed to the loss of moisture, scission of side-chain groups, and finally, the degradation of the main polymer backbone., Hydrogels based on NCA also show multi-stage decomposition and have been reported to be stable up to 270°C. nih.gov, bruker-nano.jp

The following table summarizes TGA findings for various this compound copolymers.

Copolymer SystemObservationDecomposition StagesReference
Poly(NCA-co-8QA)Stability decreases with increasing 8QA content.-,
Poly(NCA-co-MACU)Three-stage decomposition observed.1. Partial degradation of amide group. 2. Decarboxylation/side-chain reactions. 3. Main-chain degradation.
Poly(NCA-co-2,4-DCPA)Double-stage decomposition.1. Scission of ester/amide linkages (200-390°C). 2. Main chain degradation (390-480°C).
Cell-g-(NCA-co-MMA)Stability increases with increasing MMA content.Initial decomposition temperatures range from 221°C to 250°C. mdpi.com
Poly(NCA-co-DCPMA)Stability increases with increasing DCPMA content.Decomposition occurs in the range of 150-600°C.

NCA: this compound, 8QA: 8-Quinolinylacrylate, MACU: 7-methacryloyloxy-4-methyl coumarin, 2,4-DCPA: 2,4-dicholorophenyl acrylate, MMA: Methyl methacrylate, DCPMA: 2,4-Dichlorophenyl methacrylate, Cell-g: Cellulose grafted.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material, most notably the glass transition temperature (Tg). The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

The homopolymer of this compound, poly(this compound), has a reported glass transition temperature of 79.2°C., When NCA is copolymerized with other monomers, the Tg of the resulting material is altered. For copolymers of NCA with 8-Quinolinylacrylate (8QA), 7-methacryloyloxy-4-methyl coumarin (MACU), and 2,4-dicholorophenyl acrylate (2,4-DCPA), the Tg is observed to increase as the proportion of the comonomer in the polymer chain increases.,, This increase in Tg is generally attributed to a reduction in the segmental mobility of the polymer chains due to the incorporation of the bulkier comonomer units.,,

The table below presents the glass transition temperatures for poly(this compound) and several of its copolymers.

Polymer/CopolymerMole Fraction of Comonomer in FeedGlass Transition Temperature (Tg) in °CReference
Poly(this compound)-79.2,
Poly(NCA-co-8QA)0.382.5
Poly(NCA-co-8QA)0.586.8
Poly(NCA-co-8QA)0.794.6
Poly(NCA-co-2,4-DCPA)0.376.68
Poly(NCA-co-MACU)-Higher than homopolymer of NCA

NCA: this compound, 8QA: 8-Quinolinylacrylate, 2,4-DCPA: 2,4-dicholorophenyl acrylate, MACU: 7-methacryloyloxy-4-methyl coumarin.

Thermogravimetric Analysis (TGA)

Solution and Bulk Property Characterization

The comprehensive characterization of this compound-based materials involves evaluating their properties in both bulk (solid) and solution phases. This allows for a thorough understanding of their potential applications, from adsorbent materials to sophisticated solution-based systems.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for determining the specific surface area of a material by measuring the physical adsorption of a gas, typically nitrogen, on its surface. catalysis.blogupi.edu This analysis provides valuable information about the porosity and surface characteristics of materials, which are crucial for applications such as catalysis and adsorption. catalysis.blogresearchgate.net

In a study of a novel adsorbent, poly(this compound-co-divinylbenzene-co-N-vinylimidazole), or poly(NCA-co-DVB-co-VIM), BET analysis was employed to characterize its surface properties. acs.org The analysis was conducted using ultrapure nitrogen adsorption at 77 K. acs.org The results indicated that the adsorbent possesses a significant specific surface area, which is a key factor in its ability to remove substances like the synthetic dye tartrazine (B75150) from aqueous solutions. acs.orgconsensus.app The findings from the BET measurements concluded that the material has a sufficient surface area for effective adsorption processes. acs.org

The key textural properties determined for the poly(NCA-co-DVB-co-VIM) adsorbent are summarized in the table below. acs.org

Table 1: BET Surface Area and Porosity Data for Poly(NCA-co-DVB-co-VIM)

Parameter Value Unit
Specific Surface Area 8.82 m²/g
Average Pore Size 2.34 nm
Pore Volume 0.0103 cm³/g

Data sourced from a study on a poly(this compound-co-divinylbenzene-co-N-vinylimidazole) adsorbent. acs.org

Zeta Potential Measurements

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and provides insight into the surface charge of a material in a particular medium. It is a critical parameter for understanding the stability of colloidal dispersions and the interaction of a material's surface with its environment.

The surface charge characteristics of poly(this compound-co-divinylbenzene-co-VIM) were investigated through zeta potential analysis. acs.org This analysis is particularly important for adsorption applications, as the surface charge of the adsorbent influences its interaction with charged adsorbate molecules. The study of the poly(NCA-co-DVB-co-VIM) adsorbent explored the effect of pH on its surface charge to determine the optimal conditions for adsorption. acs.org The optimal pH for the adsorption of tartrazine dye was found to be 2.0, indicating that the surface charge of the polymer is most favorable for binding the anionic dye under acidic conditions. acs.org Research also indicates that for related hydrogels, the solution pH and the concentration of background salt can significantly influence the electric potential at the surface. researchgate.net

Small-Angle Neutron Scattering (SANS) for Solution Behavior

A SANS study was conducted on copolymers of poly((methylacrylamide)-stat-(this compound)) (poly(MAAm-stat-NchAAm)) in heavy water to investigate their thermoresponsive phase transition. acs.org These copolymers exhibit a lower critical solution temperature (LCST), undergoing a coil-to-globule transition as the temperature is increased above a certain point. acs.org

The SANS experiments were performed on the D11 instrument at the Institut Laue-Langevin (ILL) in Grenoble, France, using neutrons with a wavelength of 0.5 nm. acs.org The study examined two different molecular weight copolymers (15,000 g/mol and 26,000 g/mol ) at various concentrations, both below and above their cloud point temperatures. acs.org The data revealed that below the transition temperature, the polymers exist as individual coils. Above the transition temperature, the scattering data indicated the formation of larger, dense aggregates resulting from the collapse of the polymer chains. acs.org This study demonstrates the utility of SANS in elucidating complex inter- and intrachain interactions that govern the solution behavior of this compound-based copolymers. acs.org

Electrical Resistance Measurements

The electrical properties of this compound (NCA) itself have been a subject of investigation to determine its potential in electronic and optoelectronic applications. bibliotekanauki.pl The temperature-dependent electrical resistance of a pure NCA sample was measured using a four-point probe technique. bibliotekanauki.pl

This investigation revealed a distinct relationship between temperature and electrical resistance, which is characteristic of semiconductor materials. Specifically, the electrical resistance of the NCA molecule was found to decrease as the temperature increased. This behavior is a hallmark of semiconductors, as the thermal energy allows more charge carriers to move into the conduction band, thereby increasing conductivity (and decreasing resistance). bibliotekanauki.pl

Theoretical and Computational Investigations of N Cyclohexylacrylamide

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations for N-cyclohexylacrylamide have been employed to elucidate its structural, electronic, and optical properties. These computational methods allow for the modeling of the molecule in various environments, such as in the gas phase or in different solvents, providing insights that are crucial for predicting its behavior and potential applications. bibliotekanauki.pl

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, particularly using the B3LYP exchange-correlation functional with the 6-311++G(d,p) basis set, have been successfully applied. bibliotekanauki.pl These calculations are instrumental in determining the molecule's optimized geometry, electronic properties, and optical characteristics. bibliotekanauki.plahievran.edu.tr

Researchers have used DFT to study this compound in different solvent environments, such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), to understand how its properties change with solvent polarity. bibliotekanauki.pl The results from these theoretical calculations have shown good agreement with experimental data, confirming that this compound is a semiconductor material suitable for applications in optoelectronics. bibliotekanauki.pl DFT is also used to calculate a range of molecular properties, including vibrational frequencies, frontier molecular orbitals, and molecular electrostatic potential maps, which together provide a comprehensive profile of the molecule's reactivity and stability. researchgate.netresearchgate.net

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system. pku.edu.cniphysics.sa While DFT includes some measure of electron correlation, HF is a mean-field theory that does not.

In the study of molecules structurally similar to this compound, such as N-cyclohexylmethacrylamide (NCMA), both HF and DFT methods have been utilized. researchgate.net For NCMA, calculations were performed using the 3-21G* basis set to investigate molecular structure, vibrational frequencies, and other properties. The results from both HF and DFT computations were then compared with experimental data to assess the accuracy of each theoretical approach. researchgate.net Such comparative studies are valuable for understanding the strengths and limitations of different computational methods in modeling acrylamide-based compounds.

A crucial step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. irjweb.com This process yields precise information about bond lengths, bond angles, and dihedral angles. For this compound and related molecules, theoretical geometries are calculated using methods like DFT and then often compared with experimental data, for example from X-ray crystallography, to validate the computational model. physchemres.org

The optimized structure provides the foundation for all other theoretical calculations, including vibrational and electronic properties. irjweb.com Discrepancies between calculated and experimental values are typically small but can offer insights into intermolecular interactions in the solid state that are not present in the gas-phase calculations. physchemres.org

Below is a representative table of the types of geometric parameters obtained from DFT calculations for a molecule like this compound.

Table 1: Representative Optimized Geometric Parameters for this compound This table illustrates typical data obtained from DFT calculations. Exact values may vary based on the specific computational method and basis set used.

Parameter Atoms Involved Bond Length (Å) Parameter Atoms Involved Bond Angle (°)
Bond Length C=O ~1.23 Bond Angle O=C–N ~123.5
Bond Length C–N ~1.36 Bond Angle C–N–H ~120.0
Bond Length N–C(cyclo) ~1.47 Bond Angle C–C=C ~122.0
Bond Length C=C ~1.34 Bond Angle H–C=C ~121.0
Bond Length C–C(cyclo) ~1.54 Bond Angle C–C–C (cyclo) ~111.0

Theoretical vibrational analysis is performed to predict the infrared and Raman spectra of a molecule. gaussian.com By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes and their corresponding frequencies can be determined. gaussian.com For this analysis to be valid, it must be conducted on a geometry that has been optimized at the same level of theory. gaussian.com

For this compound and its analogs, calculated vibrational frequencies using DFT or HF methods are compared with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net This comparison helps in the assignment of spectral bands to specific molecular motions, such as N-H stretching, C=O amide stretches, and vibrations of the cyclohexyl ring. A good correlation between theoretical and experimental spectra confirms the optimized molecular structure and provides confidence in the computational model. researchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. wikipedia.org The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. ossila.comresearchgate.net The difference between these energies is the HOMO-LUMO energy gap (E_gap), a critical parameter for determining molecular stability and conductivity. bibliotekanauki.plajchem-a.com

For this compound, FMO analysis has been performed using DFT (B3LYP/6-311++G(d,p)). bibliotekanauki.pl The HOMO orbitals were found to be primarily located on the acrylamide (B121943) group, while the LUMO orbitals were concentrated on the cyclohexyl group. bibliotekanauki.pl The calculated energy gap of 4.66 eV in the gas phase indicates that this compound is a semiconductor material. bibliotekanauki.pl The energy gap was also calculated in different solvents, showing a slight decrease in value, which is consistent with experimental observations. bibliotekanauki.pl

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Data obtained from DFT/B3LYP/6-311++G(d,p) calculations. bibliotekanauki.pl

Phase/Solvent E_HOMO (eV) E_LUMO (eV) Energy Gap (E_gap) (eV)
Gas Phase - - 4.66
Acetonitrile (ACN) - - 4.21
Dimethylformamide (DMF) - - 4.21
Dimethyl Sulfoxide (DMSO) - - 4.22

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites within a molecule. uni-muenchen.demdpi.com An MEP map displays the electrostatic potential on the surface of a molecule, typically defined by a constant electron density. uni-muenchen.de The map is color-coded to indicate different potential values: red regions signify the most negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent the most positive potential (electron-deficient areas, prone to nucleophilic attack). ajchem-a.comresearchgate.netresearchgate.net

For molecules like this compound, MEP analysis can identify the likely sites for chemical reactions. researchgate.net The electron-rich oxygen atom of the carbonyl group and the nitrogen atom would be expected to show negative potential (red or yellow), making them sites for electrophilic attack. Conversely, the hydrogen atom attached to the amide nitrogen would exhibit a positive potential (blue), identifying it as a potential site for nucleophilic interaction or hydrogen bonding. researchgate.net This analysis provides a robust framework for understanding the molecule's interaction with other chemical species. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to understand the stability and dynamics of this compound when interacting with protein targets. A notable study focused on the complex of NCA with Death-associated protein kinase 1 (DAPK1), a protein implicated in cancer progression. jst.go.jpresearchgate.net

In this research, the DAPK1-NCA complex was subjected to a 50-nanosecond MD simulation to analyze its conformational stability. jst.go.jp Key parameters such as the root mean square deviation (RMSD) of the protein and ligand were calculated. The RMSD values for the DAPK1 protein and the DAPK1-NCA complex were analyzed to assess the stability of the complex over the simulation time. jst.go.jpresearchgate.net Generally, a stable RMSD plot suggests that the ligand remains bound in the protein's active site without significant conformational changes, indicating a stable interaction.

In Silico Studies for Functional Predictions

Computational studies have been instrumental in predicting the functional roles of this compound, particularly its potential as an inhibitor of proteins relevant to cancer. These investigations primarily involve molecular docking simulations and the development of structure-activity relationship models.

Molecular Docking Simulations with Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been extensively used to study the interaction of this compound with various proteins, particularly those involved in cancer pathways. nih.govnih.gov The three-dimensional structure of NCA for these simulations is typically optimized using methods like the Gaussian software. nih.govnih.gov

This compound has been investigated for its potential to interact with anti-apoptotic proteins of the B-cell lymphoma 2 (BCL-2) family. These proteins are crucial regulators of apoptosis (programmed cell death), and their over-expression is a hallmark of many cancers. The in silico docking studies have explored the binding of NCA to BCL-2, BCL-W, and Mcl-1. nih.govnih.gov

The results from these docking studies, including the calculated binding energies and the specific amino acid residues involved in the interactions, are summarized in the table below. A more negative binding energy generally indicates a more favorable interaction.

Target ProteinBinding Energy (kcal/mol)Interacting Amino Acid ResiduesHydrogen Bond Interaction
BCL-2 -6.0Not specified in detailYes (Residue not specified) nih.gov
BCL-W -6.4Not specified in detailYes (Residue not specified) nih.gov
Mcl-1 -5.7Not specified in detailNo hydrogen bond observed nih.gov

It is noteworthy that while NCA showed favorable binding energies with these proteins, a related study on a similar compound, N-cyclohexylmethacrylamide (NCMA), concluded that it was not effective against anti-apoptotic proteins. sci-hub.se

Kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in cancer. This compound has been docked against a panel of cancer-related kinases to predict its inhibitory potential. nih.govnih.govresearchgate.net

The docking simulations have provided insights into the binding modes and affinities of NCA with these kinases. The key findings, including binding energies and interacting amino acid residues, are detailed in the table below.

Target ProteinBinding Energy (kcal/mol)Interacting Amino Acid Residues (involved in H-bonds)
AKT -5.9Tyr 326, Lys 297, Arg 273 nih.gov
BRAF -6.0Thr 529 nih.gov
CDK2 -5.8Lys 33 nih.gov
CDK6 -5.4No hydrogen bond observed nih.gov
DAPK1 Not specified in detailNot specified in detail
VEGFR -6.8Lys 868 nih.gov
EGFR -6.5Phe 832 nih.gov
PARP1 -6.6Gly 863, Ser 804, Tyr 898 nih.gov

These in silico results suggest that this compound has the potential to inhibit a range of cancer-related proteins, which could form the basis for developing new therapeutic agents. nih.govnih.gov

Interaction with Anti-apoptotic Proteins (e.g., BCL-2, BCL-W, MCl-1)

Structural-Biological Activity Relationship Modeling

While comprehensive Quantitative Structure-Activity Relationship (QSAR) studies specifically for a series of this compound derivatives are not extensively documented in the reviewed literature, the existing research provides a foundation for understanding its structural-biological activity relationship.

Studies on this compound have concluded that while the molecule shows some interaction with cancer-related proteins, it may not be as potent as existing anticancer drugs. nih.gov However, it is suggested that this compound has a high potential to be a lead compound for the development of more active substances through chemical modifications. nih.govnih.gov

The general principles of structure-activity relationships for acrylamide derivatives suggest that substitutions on the acrylamide core can significantly influence their biological activity. jst.go.jpnih.govacs.org For instance, modifications to the N-substituent (the cyclohexyl group in this case) or at the alpha and beta positions of the acrylamide moiety can alter the compound's reactivity, selectivity, and binding affinity for its targets. nih.gov The cyclohexyl group in NCA is noted to make a significant contribution to its electronic band structure. bibliotekanauki.pl Future research could focus on synthesizing and evaluating derivatives of this compound to establish a detailed SAR and optimize its potential as a therapeutic agent.

Functional Material Applications of N Cyclohexylacrylamide Based Polymers and Copolymers

Design of Stimuli-Responsive Polymeric Systems

Polymers based on N-cyclohexylacrylamide (NCA) are notable for their role in creating stimuli-responsive materials. These "smart" polymers can undergo significant changes in their properties in response to external environmental triggers such as temperature, pH, and ionic strength. This responsiveness is primarily due to the presence of the bulky, hydrophobic cyclohexyl group and the ability to copolymerize NCA with various functional monomers, allowing for precise tuning of the material's behavior.

Thermosensitive Polymers and Hydrogels

This compound is a key monomer in the synthesis of thermosensitive polymers and hydrogels. researchgate.net These materials exhibit a volume phase transition at a specific temperature, known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST). Copolymers of NCA with more hydrophilic monomers like acrylamide (B121943) can be designed to have a distinct response to temperature changes. researchgate.netuni-bayreuth.de For instance, copolymers of methacrylamide (B166291) and this compound can display a shift from UCST- to LCST-type behavior based on the variation in comonomer composition. researchgate.netuni-bayreuth.de This thermosensitivity is critical for their application in various advanced fields.

The swelling of this compound-based hydrogels is a complex process governed by the diffusion of water into the polymer network and the interactions between the polymer chains and the solvent. Initially, the swelling rate is often slow as water penetrates the dense, dry polymer network primarily through capillary action and diffusion. ymerdigital.comresearchgate.net This is followed by a more rapid swelling phase as the hydrophilic groups within the hydrogel, often introduced through copolymerization with monomers like acrylamide, maleic acid, or sodium acrylate (B77674), become hydrated. ymerdigital.comresearchgate.net

The driving force for this swelling is the electrostatic repulsion between ionized groups and the osmotic pressure difference between the interior of the hydrogel and the external solution. ymerdigital.comresearchgate.net The equilibrium swelling is reached when the osmotic pressure is balanced by the elastic retraction force of the cross-linked polymer network. The incorporation of ionic monomers, such as sodium 2-acrylamido-2-methylpropane sulfonate (AMPSNa) or sodium acrylate, significantly enhances the degree of swelling by increasing the number of hydrophilic and ionizable groups. researchgate.netresearchgate.net

Table 1: Swelling Parameters of Poly(NCA-co-AM/MA)/OMMT Nanocomposite Hydrogels in Water

Sample CodeOMMT Clay Content (g)Equilibrium Swelling Ratio (%)
Clay-00.000769.6
Clay-500.050988.4
Clay-1000.1001100.0
Clay-1500.1501513.7
Clay-2000.2001193.5

This table presents data on the equilibrium swelling ratio of nanocomposite hydrogels, showing the effect of organo-modified montmorillonite (B579905) (OMMT) clay content on the swelling capacity. The swelling ratio increases with clay content up to an optimal concentration (0.150 g) before decreasing. Data sourced from a 2021 study on Methylene (B1212753) Blue dye adsorption. researchgate.net

The swelling behavior of this compound-based hydrogels is markedly dependent on temperature. scispace.com These hydrogels are often designed to be thermosensitive, meaning their ability to absorb water changes significantly with temperature. researchgate.net This response is due to the delicate balance between hydrophilic and hydrophobic interactions within the polymer network.

For certain this compound copolymers, swelling increases with temperature up to a certain point, after which it begins to decrease. scispace.com For example, in a study of poly(this compound-co-acrylamide/[3-(methacryloylamino)propyl]trimethylammonium chloride) hydrogels, the swelling was observed to increase from 10°C to 30°C. scispace.com This initial increase can be attributed to the enhanced mobility of polymer chains at higher temperatures, which allows the network to expand and accommodate more water. scispace.com However, above this temperature, the hydrophobic interactions of the this compound units can start to dominate, leading to a collapse of the hydrogel network and expulsion of water. scispace.com This behavior is characteristic of systems exhibiting a lower critical solution temperature (LCST). Copolymers of NCA can also be engineered to show an upper critical solution temperature (UCST), where the hydrogel swells upon heating above a critical temperature. researchgate.netuni-bayreuth.de

Table 2: Temperature-Dependent Swelling of a Poly(NCA-co-AM/MPTMACl) Hydrogel

Temperature (°C)Degree of Swelling (%)
10Increasing
20Increasing
30Maximum Swelling
40Decreasing
50Decreasing
60Decreasing

This table illustrates the general trend of temperature's influence on the swelling of a specific this compound copolymer hydrogel. The degree of swelling increases to a maximum at 30°C and then diminishes as the temperature rises further. scispace.com This demonstrates the thermosensitive nature of these materials.

The swelling of this compound hydrogels can be made pH-responsive by incorporating ionizable acidic or basic comonomers into the polymer network. researchgate.netfrontiersin.org The degree of swelling then becomes dependent on the pH of the surrounding medium because the ionization state of these functional groups changes with pH. mdpi.com

For hydrogels containing acidic groups, such as carboxylic acid from maleic acid or acrylic acid, the swelling is typically low at acidic pH values. mdpi.com In this state, the acidic groups are protonated (-COOH) and less hydrophilic. As the pH increases, these groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between these negatively charged groups causes the hydrogel network to expand, leading to a significant increase in swelling. ymerdigital.commdpi.com Conversely, for hydrogels with basic groups, swelling is higher at acidic pH and lower at basic pH.

This pH-dependent behavior is crucial for applications like drug delivery, where a change in pH can trigger the release of an encapsulated substance. frontiersin.org For example, studies on protein adsorption, which is related to the hydrogel's swelling state, have shown that the maximum adsorption of bovine serum albumin (BSA) onto a poly(NCA-AM/AMPSNa) hydrogel occurs at pH 5.0. researchgate.net

Table 3: Representative pH-Dependent Swelling Behavior of an Ionic this compound Copolymer Hydrogel

pH of MediumIonization State of Acidic GroupsElectrostatic RepulsionExpected Degree of Swelling
1.2 (Acidic)Protonated (-COOH)LowLow
5.0Partially DeprotonatedModerateIncreasing
7.4 (Neutral)Fully Deprotonated (-COO⁻)HighHigh
10.0 (Basic)Fully Deprotonated (-COO⁻)HighHigh

This table provides a conceptual illustration of how pH affects the swelling of a hypothetical NCA-based hydrogel containing acidic functional groups. The swelling increases as the pH moves from acidic to neutral/basic due to the deprotonation of the acidic moieties. ymerdigital.commdpi.com

The swelling capacity of ionic this compound-based hydrogels is highly sensitive to the ionic strength of the external solution. ymerdigital.comscispace.com Generally, the degree of swelling decreases as the concentration of salt (e.g., NaCl, KCl) in the medium increases. ymerdigital.com

This phenomenon is attributed to a reduction in the osmotic pressure difference between the hydrogel's interior and the surrounding solution. ymerdigital.comscispace.com In deionized water, the concentration of mobile ions inside the hydrogel is much higher than outside, creating a large osmotic pressure that drives water into the network. ymerdigital.com When the hydrogel is placed in a salt solution, the concentration of ions in the external medium increases. This influx of counterions into the hydrogel shields the electrostatic repulsion between the fixed charges on the polymer chains, causing the network to contract. ymerdigital.com This "charge screening effect" leads to a decrease in the osmotic swelling pressure and, consequently, a lower equilibrium swelling ratio. ymerdigital.com

Table 4: Effect of NaCl Concentration on the Swelling of a Poly(NCA-co-AM/MA) Hydrogel

NaCl Concentration (%)Degree of Swelling (%)
0.0 (Distilled Water)Highest
0.5Decreased
1.0Further Decreased
1.5Decreased
2.0Decreased
2.5Lowest

This table shows the inverse relationship between the ionic strength of the external solution and the swelling capacity of an this compound copolymer hydrogel. As the concentration of NaCl increases, the degree of swelling diminishes. ymerdigital.com

Effect of pH on Swelling Behavior

Self-Assembly of this compound-Containing Copolymers

Amphiphilic block copolymers containing a hydrophobic this compound block and a hydrophilic block can undergo self-assembly in selective solvents, typically water, to form ordered nanostructures. acs.org This process is driven by the tendency of the polymer to minimize the unfavorable interactions between its hydrophobic segments and the aqueous environment. youtube.com

In an aqueous solution, these copolymers can spontaneously form micelles, which consist of a core formed by the insoluble hydrophobic NCA blocks and a corona formed by the soluble hydrophilic blocks. nih.gov The hydrophilic corona stabilizes the micellar structure in the aqueous medium, preventing macroscopic phase separation. The formation of these micelles occurs above a specific concentration known as the critical micelle concentration (CMC).

The morphology of the self-assembled structures (e.g., spherical micelles, worm-like micelles, or vesicles) can be influenced by various factors, including the composition of the copolymer, the relative lengths of the hydrophobic and hydrophilic blocks, the polymer concentration, and external stimuli like temperature. acs.org For instance, thermoresponsive copolymers containing NCA may exhibit temperature-induced changes in their self-assembled structures. Below a certain temperature, they might exist as individual polymer chains (unimers), while above it, they can assemble into micelles or larger aggregates. acs.org This controlled self-assembly is fundamental to their use in applications such as targeted drug delivery and nanoreactors.

Materials for Adsorption and Separation Technologies

The unique structural characteristics of this compound-based polymers make them effective adsorbents for environmental remediation. Their application in removing organic pollutants, such as synthetic dyes from aqueous solutions, has been a subject of detailed investigation.

A notable application of NCA-based materials is in the removal of synthetic dyes from wastewater. A terpolymer synthesized from this compound, divinylbenzene (B73037), and N-vinylimidazole, designated as poly(NCA-co-DVB-co-VIM), has demonstrated high efficiency in adsorbing Tartrazine (B75150), a synthetic yellow dye commonly used in food and textiles. acs.orgconsensus.app This adsorbent material is effective for the removal of Tartrazine from commercial beverages, showing recovery values greater than 99.6%. acs.orgconsensus.app

The adsorption process was optimized by studying various parameters. acs.org The optimal conditions for Tartrazine removal using the poly(NCA-co-DVB-co-VIM) adsorbent were determined to be a pH of 2.0, a contact time of 180 minutes, and a temperature of 25°C with an adsorbent dose of 10.0 mg. acs.org Under these conditions, the experimental adsorption capacity was found to be a significant 436.3 mg g⁻¹. acs.orgacs.org The material also showed excellent reusability, maintaining a high adsorption efficiency (decreasing from 99.9% to 72%) even after eight adsorption-desorption cycles using 2.0 M NaOH as the desorbing agent. acs.orgacs.org The adsorbent possesses a Brunauer–Emmett–Teller (BET) surface area of 8.82 m² g⁻¹ and a pore size of 2.34 nm. acs.org While specific studies on this compound copolymers for methylene blue are noted, related polymer systems have been investigated for its removal. nih.gov

Table 1: Optimal Conditions for Tartrazine Adsorption by Poly(NCA-co-DVB-co-VIM)
ParameterOptimal Value
pH2.0
Adsorbent Dosage10.0 mg
Contact Time180 min
Temperature25 °C
Experimental Adsorption Capacity (qₑ)436.3 mg g⁻¹

The study of adsorption kinetics for Tartrazine onto the poly(NCA-co-DVB-co-VIM) adsorbent revealed that the process is well-described by the pseudo-second-order kinetic model. acs.orgacademie-sciences.fr This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. academie-sciences.fr

The equilibrium data for the adsorption of Tartrazine fit the Langmuir isotherm model well, which implies that the adsorption occurs as a monolayer on a homogeneous surface. acs.orgacademie-sciences.fr

Thermodynamic analysis of the adsorption process was conducted to understand its spontaneity and thermal nature. The negative values of Gibbs free energy (ΔG°) indicated that the adsorption of Tartrazine onto the NCA-based copolymer is a spontaneous process. The negative enthalpy change (ΔH°) revealed the exothermic nature of the adsorption, which is consistent with the observation that adsorption efficiency decreased from 99.9% to 94.0% as the temperature was increased from 298 K to 338 K. acs.orgacs.org

Dye Adsorption Capabilities (e.g., Tartrazine, Methylene Blue)

Antimicrobial Polymeric Materials

The incorporation of this compound into copolymers has been shown to impart significant antimicrobial properties. These materials are of great interest for applications in biomedical devices, coatings, and textiles to prevent microbial contamination and biofilm formation.

Antimicrobial copolymers of this compound (NCA) have been synthesized via free radical polymerization with various comonomers. For instance, copolymers of NCA with 7-methacryloyloxy-4-methyl coumarin (B35378) (MACU) were prepared using AIBN as an initiator. ymerdigital.comresearchgate.net Similarly, NCA has been copolymerized with 2,4-dichlorophenyl methacrylate (B99206) (DCPMA) and 8-Quinolinylacrylate (QA) to create polymers with potent antimicrobial activity. rasayanjournal.co.insphinxsai.com The resulting copolymers are characterized to confirm their composition and subsequently evaluated for their ability to inhibit the growth of various microorganisms. ymerdigital.comrasayanjournal.co.insphinxsai.com

Copolymers of this compound have demonstrated broad-spectrum antimicrobial activity. For example, poly(NCA-co-MACU) copolymers were found to be active against both bacteria and fungi, exhibiting particularly excellent antibacterial properties. ymerdigital.comresearchgate.net These copolymers, especially at a 50:50 mole percentage, showed greater antibacterial and antifungal activity against selected microbes than the standard drugs Ciprofloxacin and Amphotericin. ymerdigital.com The antimicrobial efficacy was tested against a range of pathogens, including the bacteria Escherichia coli, Salmonella typhi, Bacillus cereus, Pseudomonas aeruginosa, and Staphylococcus aureus, and the fungi Aspergillus niger, Aspergillus flavus, Candida albicans, and Candida tropicalis. ymerdigital.comrasayanjournal.co.insphinxsai.com

Table 2: Antimicrobial Activity of Poly(NCA-co-MACU) Copolymer (50:50 mole %)
MicroorganismTypeZone of Inhibition (mm)
Escherichia coliBacteria20
Salmonella typhiBacteria27
Bacillus cereusBacteria40
Aspergillus nigerFungi29
Candida albicansFungi32
Candida tropicalisFungi30

The antimicrobial performance of this compound copolymers is closely linked to their chemical structure, including the nature of the comonomer and the composition of the copolymer.

Antimicrobial Activity against Bacteria and Fungi

Optoelectronic and Semiconductor Applications

Recent research has illuminated the potential of this compound (NCA) and its polymeric derivatives in the realm of optoelectronics and semiconductor applications. These materials exhibit promising electronic and optical properties that make them suitable candidates for various devices.

This compound as a Semiconductor Material

Studies have demonstrated that this compound (NCA) possesses semiconductor properties. bibliotekanauki.plscispace.com The electrical resistivity of NCA at ambient temperature has been measured to be in the range of 7.10×10⁵ to 5.19×10⁷ Ω·cm, which falls within the typical range for semiconductors (10⁻² to 10⁹ Ω·cm). researchgate.net This characteristic, combined with its optical band gap, confirms its semiconductor nature. researchgate.net Theoretical calculations using Density Functional Theory (DFT) have further substantiated these findings, showing an energy gap of 4.66 eV in the gas phase, a value indicative of a semiconductor material. bibliotekanauki.plresearchgate.net

The semiconducting behavior is also observed in graft copolymers of NCA. For instance, cellulose (B213188) grafted with this compound exhibits semiconducting properties, with its electrical conductivity increasing with temperature. cellulosechemtechnol.ro However, the conductivity of these graft copolymers can be influenced by the other monomer present. cellulosechemtechnol.ro

Potential in Organic Light Emitting Diodes (OLEDs)

This compound is considered a promising candidate for use in Organic Light Emitting Diodes (OLEDs). bibliotekanauki.plscispace.compan.plahievran.edu.tr The suitability of NCA for OLED applications stems from its electronic structure. bibliotekanauki.pl Specifically, the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) suggest it can function effectively as an electron transfer material within an OLED device. bibliotekanauki.plscispace.com The optical band gap of NCA, determined both experimentally and theoretically, further supports its potential for OLED technology. bibliotekanauki.pl The average refractive index values of NCA, which are between 2.06 and 2.07, are also considered appropriate for semiconductor and OLED materials. bibliotekanauki.plresearchgate.net

Non-Linear Optical Properties

The non-linear optical (NLO) properties of this compound have also been a subject of investigation, indicating its potential in advanced optoelectronic applications. bibliotekanauki.plpan.pl The study of these properties is crucial for the development of next-generation optical devices.

Solvent Environment Effects on Optical Properties

The optical properties of this compound are influenced by the solvent environment. bibliotekanauki.pl Experimental and theoretical studies have shown that the absorbance and transmittance of NCA vary in different solvents such as acetonitrile (B52724) (ACN), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). bibliotekanauki.pl In the middle ultraviolet (MUV) region, both absorbance and transmittance values increase as the dielectric constant of the solvent increases. bibliotekanauki.pl For instance, the absorbance and transmittance values in DMSO (dielectric constant ε = 46.7) are higher than in ACN (ε = 37.5) and DMF (ε = 36.7). bibliotekanauki.pl The refractive index of NCA also shows solvent dependency. bibliotekanauki.pl

Table 1: Optical Properties of this compound in Different Solvents

SolventDielectric Constant (ε)Absorbance TrendTransmittance Trend
Acetonitrile (ACN)37.5LowerLower
Dimethylformamide (DMF)36.7LowerLower
Dimethyl Sulfoxide (DMSO)46.7HigherHigher

Polymeric Scaffolds for Enzyme Immobilization and Biocatalysis

Polymers and copolymers based on this compound have shown significant promise as scaffolds for enzyme immobilization, a critical process for enhancing enzyme stability and reusability in various biocatalytic applications. sphinxsai.comresearchgate.net Hydrogels, which are three-dimensional crosslinked polymer networks, are a common form for these applications. jocpr.com

A variety of monomers can be copolymerized with this compound to create these hydrogels, including acrylamide and sodium acrylate. jocpr.com The properties of these hydrogels, such as their swelling behavior, can be tuned by adjusting the composition of the monomers. jocpr.com For instance, increasing the amount of sodium acrylate in a poly(this compound-co-acrylamide/sodium acrylate) hydrogel leads to an increased degree of swelling. jocpr.com Similarly, in poly(this compound-co-acrylamide/maleic acid) hydrogels, a higher content of maleic acid results in a greater swelling rate due to increased electrostatic repulsion of the ionic charges in the network. ymerdigital.com

The morphology of these hydrogels, as observed through scanning electron microscopy (SEM), often reveals a porous structure, which is advantageous for enzyme immobilization and substrate accessibility. jocpr.comymerdigital.com The thermal stability of these copolymers can be influenced by the comonomer; for example, the thermal stability of this compound copolymers with 8-Quinolinylacrylate decreases as the mole percentage of 8-Quinolinylacrylate increases. sphinxsai.com

Thermosensitive polymers containing N-substituted acrylamides like this compound have great potential in applications such as biocatalysts. sphinxsai.comresearchgate.netsphinxsai.com These "intelligent" polymers can respond to temperature changes, which can be exploited for controlled enzyme activity and recovery.

Polymeric Systems for Protein Recognition and Binding

Linear copolymers containing this compound have been developed for the specific recognition and binding of proteins. beilstein-journals.org These synthetic receptors offer a robust and less complex alternative to biological molecular recognition systems for applications in protein purification, sensing, and diagnostics. beilstein-journals.org

The incorporation of the hydrophobic this compound comonomer into water-soluble copolymers, such as those based on N-isopropylacrylamide (NIPAM), has been shown to enhance protein binding affinity. beilstein-journals.org For example, in RAFT (Reversible Addition-Fragmentation chain Transfer) copolymers designed to bind to cytochrome C, the maximum binding strength was achieved with polymers containing 15 mol% of this compound and 20 mol% of sodium methacrylate. beilstein-journals.org The hydrophobic contribution of the cyclohexyl group is evident in the increased affinity for proteins like hemoglobin. beilstein-journals.org

Glycopolymers containing this compound as a hydrophobic unit have also been synthesized for protein recognition. acs.orgresearchgate.netacs.org These polymers, which have sugar units on their side chains, can mimic oligosaccharides and interact with specific carbohydrate-binding proteins (lectins). acs.orgacs.org The hydrophobic interactions provided by the this compound units play a crucial role in the binding affinity. researchgate.netacs.org For instance, the binding constant of cholera toxin B subunits (CTB) with a glycopolymer containing hydrophobic units was found to be significantly higher than that of a polymer without such units. researchgate.netacs.org

Interaction with Cytochrome C

The specific molecular architecture of this compound-based polymers makes them suitable for targeted interactions with proteins. Research has demonstrated a notable and selective binding affinity for cytochrome C, a relatively small protein. beilstein-journals.org Unlike very high molecular weight microgels, copolymers containing NCHA favor a 1:1 binding stoichiometry with cytochrome C. beilstein-journals.org This interaction can be quantified using techniques like UV-vis spectroscopy. For instance, titrating a solution of cytochrome C with a RAFT (Reversible Addition-Fragmentation chain Transfer) copolymer containing this compound results in observable changes in the second derivative UV-vis spectra, indicating complex formation. beilstein-journals.orgbeilstein-journals.org

The incorporation of this compound into a polymer backbone, such as one containing sodium methacrylate, has been shown to significantly enhance the binding strength to cytochrome C. beilstein-journals.org The maximum binding strength was observed for polymers containing 15 mol % of this compound and 20 mol % of sodium methacrylate. beilstein-journals.org

Table 1: UV-vis Titration Data for the Interaction of a RAFT Copolymer (S10CH15) with Cytochrome C* S10CH15: Copolymer with 10 mol % sodium methacrylate and 15 mol % this compound.

ParameterValueReference
Copolymer Stock Solution6.3 x 10⁻³ mol L⁻¹ beilstein-journals.org
Cytochrome C Solution9.9 x 10⁻⁶ mol L⁻¹ beilstein-journals.org
BufferPhosphate buffer, pH 7 beilstein-journals.org
Ionic Strength0.15 mol L⁻¹ KCl beilstein-journals.org
Binding Stoichiometry1:1 beilstein-journals.org

Hydrophobic Comonomer Effects on Binding Strength

The inclusion of hydrophobic comonomers like this compound is a key strategy for enhancing the binding affinity of functional polymers towards proteins. beilstein-journals.org The nonpolar cyclohexyl groups introduced by NCHA contribute to a more favorable binding, which is attributed to an increased classical hydrophobic effect and a substantial gain in entropy. beilstein-journals.org This enhancement is not limited to cytochrome C; the principle applies to other proteins as well. For example, the binding affinity for hemoglobin is markedly increased when this compound is included as a comonomer in a bisphosphonate RAFT copolymer. beilstein-journals.org

The hydrophobic interaction plays a crucial role in the recognition of proteins like the cholera toxin B subunit (CTB). acs.orgacs.org Studies on glycopolymer libraries have shown that incorporating hydrophobic monomers such as this compound leads to stronger interactions with CTB. acs.org A direct correlation has been observed between the hydrophobicity of the monomer unit (as indicated by its log P value) and the binding constant of the resulting polymer, confirming that hydrophobic interactions are a critical factor in the design of high-affinity binding materials. acs.orgresearchgate.net

Functional Polymer Design for Diverse Applications

Functional polymers are synthesized not just for their bulk macromolecular properties but also for the specific activities of their constituent functional groups. researchgate.net this compound is a valuable monomer in this context, enabling the design of polymers with tailored properties for a wide range of advanced applications. rsc.org The ability to copolymerize NCHA with various other monomers allows for fine-tuning of characteristics like hydrophilic/hydrophobic balance, which is essential for creating materials for specific uses. primaryinfo.com

Utilization in Leather, Textile, and Building Materials

Acrylic polymers, a class that includes NCHA-based materials, are of significant importance in several industrial sectors. researchgate.netprimaryinfo.com They have found widespread application in the leather, textile, and building material industries. researchgate.netresearchgate.net

Textiles: Copolymers containing this compound are used to impart stain resistance to polyamide textile products, such as nylon carpets. google.com These polymers can be applied during the dyeing process to block undyed sites and prevent staining from unfixed dyes. google.com

Building Materials: this compound is listed as a potential component in polymer-modified dry mixes for building materials, such as plasters and mortars. google.com Furthermore, nanocomposite hydrogels prepared from this compound copolymers and nano clay have been investigated for use in construction materials, where the addition of nano clay can enhance properties like compressive and flexural strength. sciencegate.app

Leather and Paper: The utility of NCHA-based polymers extends to the leather and paper industries. justia.com

Hydrophilic/Hydrophobic Interactions in Material Design

The balance between hydrophilic and hydrophobic interactions within a polymer structure is a critical design parameter that dictates its behavior and function. scispace.comresearchgate.net In this compound-based copolymers and hydrogels, the interplay between the hydrophilic amide group and the hydrophobic cyclohexyl group governs properties like swelling behavior. scispace.comresearchgate.net

By adjusting the ratio of NCHA to other more hydrophilic or hydrophobic comonomers, the material's response to its environment can be precisely controlled. uni-bayreuth.de For example, copolymerizing this compound with methacrylamide can switch the thermoresponsive behavior of the resulting polymer from an upper critical solution temperature (UCST) to a lower critical solution temperature (LCST). uni-bayreuth.de This tunability is fundamental to designing "smart" materials that respond to external stimuli like temperature, which is crucial for applications such as controlled drug delivery. researchgate.net The electrostatic interactions between the polymer chains and other molecules are also a key consideration in material design, influencing properties like adsorption capacity. acs.org

Corrosion Inhibition

Polymers and copolymers containing this compound have demonstrated significant efficacy as corrosion inhibitors for metals like mild steel. rasayanjournal.co.in These polymers can be applied as coatings that form a protective film on the metal surface, blocking the penetration of corrosive ions and mitigating electrochemical corrosion processes. rasayanjournal.co.in

Research has shown that ionomers synthesized from this compound and other monomers, such as 3-(methacryloylaminopropyl) trimethylammonium chloride (MPTMACl), can achieve very high levels of protection. rasayanjournal.co.in Potentiodynamic polarization studies on mild steel in a 3.5% NaCl solution revealed that a copolymer containing NCHA exhibited a corrosion inhibition efficiency of 99.9%. rasayanjournal.co.in This high efficiency is attributed to the formation of a stable and well-adsorbed film on the steel surface. rasayanjournal.co.in Electrochemical impedance spectroscopy (EIS) data corroborates these findings, showing a significant increase in charge transfer resistance for steel coated with the NCHA-containing copolymer. rasayanjournal.co.in

Table 2: Corrosion Inhibition Data for N-Substituted Acrylamide Ionomers on Mild Steel in 3.5% NaCl

Copolymer SystemCorrosion Current (Icorr) (A/cm²)Inhibition Efficiency (IE %)Reference
Uncoated Mild Steel7.9 x 10⁻⁶- rasayanjournal.co.in
MPTMACl-NTA*2.1 x 10⁻⁸99.7 rasayanjournal.co.in
MPTMACl-NTB**1.1 x 10⁻⁸99.8 rasayanjournal.co.in
MPTMACl-NCA***7.8 x 10⁻⁹99.9 rasayanjournal.co.in

NTA: N-tert-amylacrylamide NTB: N-tert-butylacrylamide NCA: this compound

Conclusion and Future Research Directions

Summary of Key Contributions to Polymer and Materials Science

N-cyclohexylacrylamide has made substantial contributions to the development of advanced polymers and materials. The incorporation of NCA into polymer chains allows for the precise tuning of material properties, a critical aspect in the design of functional materials.

One of the most notable contributions of NCA is in the synthesis of thermosensitive polymers . researchgate.netsphinxsai.com These materials exhibit a phase transition in response to temperature changes, making them valuable for applications such as drug delivery systems, human gene vectors, and biocatalysts. researchgate.net The presence of the cyclohexyl group influences the lower critical solution temperature (LCST) or upper critical solution temperature (UCST) of the resulting copolymers, allowing for the creation of materials with tailored thermal responses. uni-bayreuth.de For instance, copolymers of this compound and N-tert-butylacrylamide can switch from UCST to LCST behavior depending on the copolymer composition. uni-bayreuth.de

Furthermore, NCA is utilized in the development of hydrogels . researchgate.net Poly(this compound-co-acrylamide/sodium acrylate) hydrogels have been synthesized and characterized, demonstrating the role of NCA in creating materials with specific swelling behaviors. researchgate.net These hydrogels have potential applications in areas requiring controlled absorption and release of aqueous solutions. The incorporation of NCA into hydrogel networks, sometimes with nanoparticles like gold, can enhance their mechanical properties and create nanocomposite materials with unique characteristics. accscience.comresearchgate.net

The monomer has also been instrumental in the creation of copolymers with tailored reactivity ratios and sequence lengths . researchgate.netresearchgate.net Studies on the copolymerization of NCA with monomers like n-butyl acrylate (B77674) have provided valuable insights into their reactivity, allowing for the synthesis of copolymers with controlled microstructures and, consequently, predictable properties. researchgate.netresearchgate.net This level of control is essential for designing polymers for specific applications in industries such as textiles, leather, and building materials. researchgate.netresearchgate.net

Emerging Research Opportunities for this compound

The unique properties of this compound continue to open up new avenues for research and development in materials science.

Exploration of Novel Copolymer Systems and Architectures

A significant area of emerging research lies in the synthesis and characterization of novel copolymer systems incorporating this compound. Researchers are exploring the copolymerization of NCA with a variety of functional monomers to create materials with enhanced or entirely new properties.

For example, the copolymerization of NCA with divinylbenzene (B73037) and N-vinylimidazole has resulted in a polymeric adsorbent with a high capacity for removing tartrazine (B75150), a synthetic dye, from commercial beverages. acs.org This highlights the potential of NCA-based copolymers in environmental remediation and food safety applications.

Further research into graft copolymers is also a promising direction. The atom transfer radical polymerization (ATRP) of NCA and methyl methacrylate (B99206) onto a cellulose (B213188) backbone has been demonstrated, creating graft copolymers with altered thermal stabilities. cellulosechemtechnol.ro Such modifications of natural polymers like cellulose can lead to new biodegradable materials with specific functionalities.

The following table summarizes some of the investigated copolymer systems involving this compound:

Comonomer(s)Polymerization MethodKey Findings/Applications
n-Butyl AcrylateFree Radical PolymerizationDetermination of monomer reactivity ratios for controlled copolymer synthesis. researchgate.netresearchgate.net
Divinylbenzene, N-vinylimidazoleFree Radical PolymerizationHigh adsorption capacity for tartrazine dye. acs.org
Methyl MethacrylateAtom Transfer Radical Polymerization (Grafting)Modified thermal stability of cellulose graft copolymers. cellulosechemtechnol.ro
Acrylamide (B121943), Sodium AcrylateFree Radical CopolymerizationSynthesis of hydrogels with tunable swelling behavior. researchgate.net
8-Quinolyl MethacrylateNot SpecifiedInvestigated for potential applications based on copolymer properties. gurunanakcollege.edu.in
N-tert-butylacrylamideFree Radical PolymerizationSwitchable thermoresponsive behavior (UCST to LCST). uni-bayreuth.de

Advanced Computational Modeling and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is playing an increasingly important role in understanding and predicting the properties of this compound and its polymers. bibliotekanauki.pl DFT calculations can optimize the molecular geometry and predict electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. bibliotekanauki.pl

These theoretical calculations provide insights into the molecule's potential for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). bibliotekanauki.pl Studies have shown that NCA exhibits semiconductor properties, making it a candidate for electron transfer materials in OLEDs. bibliotekanauki.pl

Molecular docking studies are another area of computational research being applied to NCA. These studies investigate the interaction of NCA with biological molecules, such as proteins. researchgate.netnih.govnih.gov For example, the docking of NCA with various cancer-related proteins has been explored to assess its potential as a lead compound for developing new therapeutic agents. researchgate.netnih.govnih.gov While initial studies suggest that unmodified NCA may not be a highly effective anticancer agent on its own, these computational models indicate that with chemical modifications, it could have significant potential. nih.gov

Development of Multifunctional this compound-Based Materials

The development of materials that possess multiple functionalities is a major trend in materials science. This compound is a versatile building block for creating such multifunctional materials.

For instance, NCA-based copolymers are being investigated for their potential in creating materials with combined thermoresponsive and recognition properties. By copolymerizing NCA with monomers that have specific binding capabilities, it is possible to create polymers that can selectively bind to target molecules, such as proteins, and then be separated through a temperature-induced phase change. beilstein-journals.org

Hydrogel-based materials incorporating NCA are also being explored for complex applications like mandibular reconstruction. accscience.com These hydrogels can be designed to be injectable, allowing for minimally invasive procedures, and can be functionalized with bioactive factors to promote tissue regeneration. accscience.com The inclusion of NCA can help in tuning the mechanical properties and biocompatibility of these advanced biomaterials.

Furthermore, new chelating resins based on NCA have been synthesized for applications in solid-phase extraction and preconcentration of trace metals. scispace.com These resins have shown high efficiency in extracting and concentrating ions like cadmium, cobalt, and lead from various samples, demonstrating the potential of NCA-based materials in analytical chemistry and environmental monitoring. scispace.com

Broader Impact and Interdisciplinary Research Prospects

The research into this compound has implications that extend beyond the traditional boundaries of polymer chemistry. The unique properties of its polymers are fostering interdisciplinary collaborations and opening up new research avenues.

In the field of biomedical engineering , NCA-based materials are being explored for drug delivery, tissue engineering, and as components of diagnostic tools. researchgate.netaccscience.com The ability to create biocompatible polymers with specific responses to physiological conditions makes NCA an attractive monomer for these applications.

In environmental science , the development of NCA-based adsorbents for the removal of pollutants from water highlights the potential of these materials to address environmental challenges. acs.org Further research could lead to the development of highly selective and reusable materials for water purification and waste treatment.

The intersection of materials science and electronics is another promising area. The semiconductor properties of NCA suggest its potential use in organic electronics, contributing to the development of flexible and low-cost electronic devices. bibliotekanauki.pl

Q & A

Q. What are the standard synthetic routes for preparing N-cyclohexylacrylamide (NCA), and how can purity be verified?

NCA is synthesized via the reaction of acrylonitrile with cyclohexanol under controlled conditions. Post-synthesis, purification is typically achieved through recrystallization in solvents like dioxane. Purity verification involves spectroscopic methods:

  • IR spectroscopy confirms the presence of the C=O stretch (~1651 cm⁻¹) and NH/NH₂ stretches (~3300–3400 cm⁻¹) .
  • 1H-NMR (DMSO-d₆) resolves cyclohexyl protons (δ 1.20–3.52 ppm) and aromatic protons in derivatives .
  • Elemental analysis ensures stoichiometric consistency (e.g., C: 58.90%, H: 4.36%, N: 10.18% for a derivative) .

Q. How can researchers design copolymerization experiments involving NCA and characterize the resulting polymers?

NCA is copolymerized with monomers like n-butyl acrylate (BA) or α-methylstyrene using free-radical initiators (e.g., AIBN) in solvents such as DMF or toluene at 55–60°C . Key steps include:

  • Monomer feed ratio variation to study composition dependence.
  • 1H-NMR analysis of copolymers to determine composition via integration of characteristic peaks (e.g., cyclohexyl vs. ester protons) .
  • Gel permeation chromatography (GPC) for molecular weight distribution.

Q. What spectroscopic techniques are essential for confirming the structure of NCA derivatives?

  • IR spectroscopy identifies functional groups (e.g., C≡N at ~2194 cm⁻¹ in cyano-substituted derivatives) .
  • 1H/13C-NMR provides structural details, such as cyclohexyl proton splitting patterns and aromatic substituent positions .
  • Mass spectrometry (MS) verifies molecular ion peaks (e.g., m/z 550 for a chlorophenyl-substituted derivative) .

Advanced Research Questions

Q. How do monomer reactivity ratios influence copolymer sequence distribution, and what methods are optimal for their determination?

Reactivity ratios (r₁, r₂) dictate copolymer composition and sequence. For NCA copolymerization:

  • Linear methods (Fineman-Ross, Kelen-Tudos) and nonlinear methods (Tidwell-Mortimer) yield ratios like r₁ = 0.36–0.38 (NCA) and r₂ = 1.75–1.82 (BA), indicating BA’s higher reactivity .
  • Mean sequence lengths (calculated from r₁/r₂) show BA units dominate at higher feed concentrations, impacting material properties .
  • Generalized least squares (GLS) improves regression accuracy over ordinary least squares (OLS) for reactivity ratio estimation .

Q. What computational approaches are used to predict the optoelectronic properties of NCA, and how do they align with experimental data?

  • Density functional theory (DFT) calculates HOMO-LUMO gaps (e.g., ~3.5 eV for NCA), suggesting semiconductor behavior .
  • Four-point probe measurements validate electrical resistance trends, confirming NCA’s potential in OLEDs as an electron transport layer .
  • Solvent-dependent optical properties (e.g., refractive index, bandgap) are modeled using time-dependent DFT (TD-DFT) .

Q. How can researchers resolve contradictions in copolymerization data from different methodologies?

  • Cross-validation using multiple methods (e.g., combining NMR-derived composition with reactivity ratio models) reduces systematic errors .
  • Error analysis for reactivity ratios (e.g., ±0.01–0.08 for Fineman-Ross vs. Kelen-Tudos) highlights method-specific biases .
  • Sensitivity testing of initiator concentrations and solvent polarity clarifies discrepancies in polymerization rates .

Q. What strategies optimize the antimicrobial activity of NCA derivatives, and how is efficacy validated?

  • Structural modification (e.g., introducing chlorophenyl or cyano groups) enhances bioactivity. Derivative 10b (67% yield) showed efficacy via agar diffusion assays .
  • Dose-response studies quantify minimum inhibitory concentrations (MICs).
  • Control experiments (e.g., DMSO solvent controls) rule out false positives .

Q. How should researchers ensure reproducibility in NCA-based experiments?

  • Detailed protocols : Specify solvent purity (e.g., DMF dried over molecular sieves), initiator concentrations (e.g., 1 wt% AIBN), and reaction temperatures (±1°C) .
  • QA/QC measures : Include internal standards in NMR, replicate runs for reactivity ratio calculations, and adherence to NIH preclinical guidelines for biological assays .
  • Data transparency : Publish raw spectral data and copolymerization feed ratios in supplementary materials .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are recommended for analyzing copolymer composition data?

  • Nonlinear regression (e.g., ProCop software) minimizes residuals in composition-conversion curves .
  • Bootstrap resampling estimates confidence intervals for reactivity ratios .
  • Principal component analysis (PCA) correlates structural features (e.g., substituent electronegativity) with reactivity trends .

Q. How can researchers validate theoretical predictions of NCA’s electronic properties experimentally?

  • Compare DFT-predicted bandgaps with UV-vis spectroscopy results (e.g., optical density vs. wavelength plots) .
  • Cyclic voltammetry measures redox potentials to align HOMO-LUMO levels with DFT calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.